molecular formula C22H22N2O4S B11400580 6-ethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11400580
M. Wt: 410.5 g/mol
InChI Key: AHTVBNUTUSHQQV-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several structural elements:
    • The core structure is a chromene ring (a fused benzene and pyran ring system).
    • Attached to the chromene ring, we have a benzothiophene moiety (a five-membered heterocycle containing sulfur).
    • The compound also contains an ethyl group, a methylcarbamoyl group, and a carboxamide group.
  • Overall, it’s a complex molecule with potential biological activity.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. we can discuss general strategies for constructing similar chromene-based compounds.
    • Industrial production methods would likely involve multi-step syntheses, starting from commercially available precursors.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions:

        Oxidation: Oxidation of the sulfur atom in the benzothiophene ring could lead to sulfone formation.

        Reduction: Reduction of the carbonyl group in the chromene ring could yield the corresponding alcohol.

        Substitution: The amide nitrogen could participate in nucleophilic substitution reactions.

    • Common reagents and conditions would depend on the specific reaction type.
  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate. The chromene and benzothiophene moieties are often associated with bioactivity.

      Biological Studies: Explore its effects on cellular processes, receptors, or enzymes.

      Industry: Assess its use as a building block for other compounds.

  • Mechanism of Action

    • To determine the mechanism, we’d need experimental data. we can speculate:
      • The compound might interact with specific protein targets (e.g., enzymes, receptors) due to its structural features.
      • It could modulate signaling pathways or metabolic processes.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have a direct list of similar compounds. you can compare it to related molecules based on chromene or benzothiophene scaffolds.
    • Highlight its uniqueness by emphasizing specific functional groups or structural features.

    Remember, while I can’t provide exact synthetic routes for this specific compound, I encourage further research and exploration.

    Properties

    Molecular Formula

    C22H22N2O4S

    Molecular Weight

    410.5 g/mol

    IUPAC Name

    6-ethyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-2-carboxamide

    InChI

    InChI=1S/C22H22N2O4S/c1-3-12-8-9-16-14(10-12)15(25)11-17(28-16)20(26)24-22-19(21(27)23-2)13-6-4-5-7-18(13)29-22/h8-11H,3-7H2,1-2H3,(H,23,27)(H,24,26)

    InChI Key

    AHTVBNUTUSHQQV-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NC

    Origin of Product

    United States

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